molecular formula C17H19BrO2 B4931162 1-(5-Bromopentoxy)-3-phenoxybenzene

1-(5-Bromopentoxy)-3-phenoxybenzene

Cat. No.: B4931162
M. Wt: 335.2 g/mol
InChI Key: PANBAOGOPGLODX-UHFFFAOYSA-N
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Description

1-(5-Bromopentoxy)-3-phenoxybenzene is a brominated aromatic ether characterized by a phenoxybenzene core substituted with a 5-bromopentoxy chain. For instance, bromination using N-bromosuccinimide (NBS) (as in ) and ether formation via nucleophilic substitution (as in ) are common methods for similar structures. The compound’s bromopentoxy chain likely enhances lipophilicity and stability, making it suitable for applications in agrochemicals or pharmaceutical intermediates.

Properties

IUPAC Name

1-(5-bromopentoxy)-3-phenoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO2/c18-12-5-2-6-13-19-16-10-7-11-17(14-16)20-15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANBAOGOPGLODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopentoxy)-3-phenoxybenzene typically involves the etherification of a phenolic compound with a brominated pentane derivative. One common method involves the reaction of 1,3-dihydroxybenzene with 1,5-dibromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in acetone . This reaction results in the formation of the desired compound through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopentoxy)-3-phenoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

1-(5-Bromopentoxy)-3-phenoxybenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentoxy)-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The brominated pentoxy group can facilitate interactions with hydrophobic pockets in proteins, while the phenoxybenzene core can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 1-(5-Bromopentoxy)-3-phenoxybenzene, highlighting structural variations and applications:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound 5-bromopentoxy chain C₁₇H₁₉BrO₂ 347.24 g/mol Potential agrochemical/pharma use
Halfenprox Bromodifluoromethoxy group C₂₃H₂₃BrF₂O₂ 473.33 g/mol Acaricide, insecticide
Etofenprox Ethoxy group C₂₅H₂₈O₃ 376.49 g/mol Insecticide (e.g., Trebon®)
1-((2-(4-Chlorophenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene Chlorophenyl group C₂₃H₂₃ClO₂ 366.88 g/mol Pharmaceutical intermediate (NLT 97% purity)
1-Bromo-3-phenoxybenzene Simple bromophenoxy structure C₁₂H₉BrO 249.11 g/mol Flame retardant (polybrominated diphenyl ether)

Key Differences and Implications

  • Substituent Effects: Lipophilicity: The 5-bromopentoxy chain in the target compound increases lipophilicity compared to shorter chains (e.g., etofenprox’s ethoxy group). This enhances membrane permeability, critical for bioactive compounds . Steric Effects: Bulky substituents (e.g., 2-methylpropoxy in halfenprox) may hinder binding to biological targets, whereas linear chains (e.g., bromopentoxy) improve flexibility . Halogen Impact: Bromine’s electronegativity and size influence reactivity. For example, brominated compounds like 1-bromo-3-phenoxybenzene exhibit flame-retardant properties, while chlorine in the chlorophenyl analogue () enhances stability in pharmaceutical intermediates .
  • Synthetic Complexity :

    • The bromopentoxy chain requires multi-step synthesis, as seen in ’s use of dibromopentane and alcohol intermediates . Simpler analogues (e.g., etofenprox) may involve fewer steps .
  • Biological Activity: Compounds with phenoxybenzene moieties (e.g., C1-C3 in ) show varied binding to MtbDnaE2, dependent on substituents. The bromopentoxy chain’s lipophilicity could favor hydrophobic interactions in target binding .

Research Findings and Data

Physicochemical Properties

  • Thermal Stability : Brominated compounds generally exhibit higher thermal stability. For example, polybrominated diphenyl ethers decompose above 300°C .

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